molecular formula C15H23N3O2 B7922848 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7922848
M. Wt: 277.36 g/mol
InChI Key: XVMFEABJNQHHHT-AWEZNQCLSA-N
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Description

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminoethyl group, and a benzyl ester moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of (S)-pyrrolidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. This reaction forms the benzyl ester intermediate, which is then reacted with 2-aminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminoethyl group may participate in hydrogen bonding or electrostatic interactions, while the pyrrolidine ring provides structural stability. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester can be compared with other similar compounds, such as:

    [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid methyl ester: Differing by the ester group, which can affect its reactivity and solubility.

    [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group, influencing its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(18)11-17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFEABJNQHHHT-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCN)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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